
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate is a complex organic compound characterized by its unique cyclobutane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.
Introduction of Amino and Carboxyl Groups:
Esterification: The final step involves the esterification of the carboxyl groups to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and high-pressure conditions can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclobutane derivatives, which can be further utilized in different applications.
Scientific Research Applications
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane structures but different functional groups.
Amino Acid Derivatives: Compounds with similar amino and carboxyl groups but different ring structures.
Uniqueness
Rel-methyl (1R,3r)-3-((1r,3R)-3-aminocyclobutane-1-carboxamido)cyclobutane-1-carboxylate is unique due to its specific combination of cyclobutane rings and functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H18N2O3 |
|---|---|
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 3-[(3-aminocyclobutanecarbonyl)amino]cyclobutane-1-carboxylate |
InChI |
InChI=1S/C11H18N2O3/c1-16-11(15)7-4-9(5-7)13-10(14)6-2-8(12)3-6/h6-9H,2-5,12H2,1H3,(H,13,14) |
InChI Key |
XGPOJQFMDFAMJY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(C1)NC(=O)C2CC(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


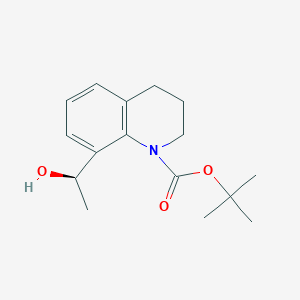
![4-{[(1-Hydroxypropan-2-yl)amino]methyl}benzonitrile](/img/structure/B13328806.png)
![1-[(4-Methoxyphenyl)methoxy]-3-(4-pyridinyl)-2-propanone](/img/structure/B13328807.png)
![7-Oxaspiro[3.5]nonan-5-amine](/img/structure/B13328810.png)
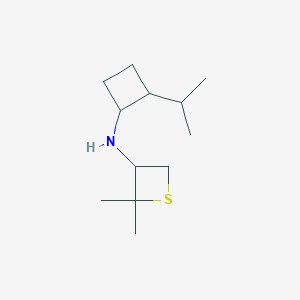
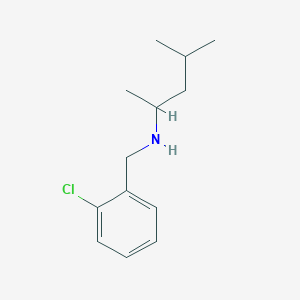
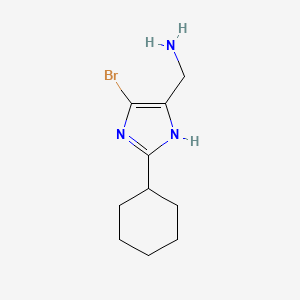
![4-Nitro-N-[3-(piperazin-1-yl)propyl]benzene-1-sulfonamide](/img/structure/B13328828.png)
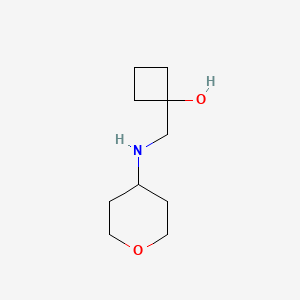
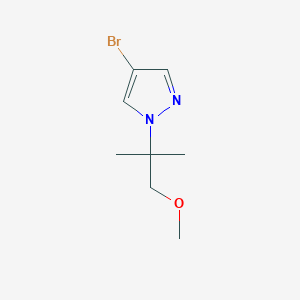
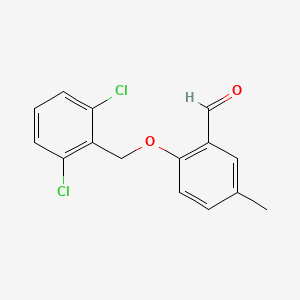
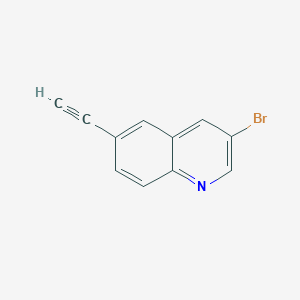
![4-{[(3-Methoxyphenyl)methyl]amino}butan-2-ol](/img/structure/B13328874.png)
![1-Benzyl-3-bromobicyclo[1.1.1]pentane](/img/structure/B13328888.png)
